Fosenazide
Overview
Description
Fosenazide, also known as 2-(diphenylphosphoryl)acetohydrazide, is a compound with notable pharmacological properties. It is primarily recognized for its tranquilizing effects and its use in the treatment of alcohol withdrawal syndrome. This compound exhibits central N-cholinolytic, antiadrenergic, and antiserotonin effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosenazide can be synthesized through the reaction of diphenylphosphinylformic acid with hydrazine. The reaction typically involves the use of trimethylchlorosilane as a catalyst . The general reaction conditions include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include dichloromethane or ethanol.
Catalyst: Trimethylchlorosilane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix the reactants.
Purification: The product is purified through crystallization or distillation.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Fosenazide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphorylated derivatives.
Reduction: Reduction reactions can modify the hydrazide group.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation: Phosphorylated derivatives.
Reduction: Modified hydrazide compounds.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Fosenazide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of hybrid compounds with biological activity.
Industry: Utilized in the development of new pharmacologically active compounds.
Mechanism of Action
Fosenazide exerts its effects through several mechanisms:
Central N-cholinolytic Effect: Inhibits the action of acetylcholine in the central nervous system.
Antiadrenergic Effect: Blocks adrenergic receptors, reducing the effects of adrenaline.
Antiserotonin Effect: Inhibits serotonin receptors, affecting mood and anxiety levels.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Dimethylamino)phenyl]-[(2-chloroethoxy)phosphoryl]acetohydrazide (CAPAH): Exhibits similar biological activity.
Isatin Derivatives: Known for their pharmacological properties and used in hybrid compound synthesis.
Uniqueness
Fosenazide is unique due to its combination of central N-cholinolytic, antiadrenergic, and antiserotonin effects, making it particularly effective in treating alcohol withdrawal syndrome and anxiety disorders .
Properties
IUPAC Name |
2-diphenylphosphorylacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N2O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHFLBQRALFMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046188 | |
Record name | Fosenazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56322578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16543-10-5 | |
Record name | 2-(Diphenylphosphinyl)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16543-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fosenazide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016543105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosenazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSENAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16C19Z7F4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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